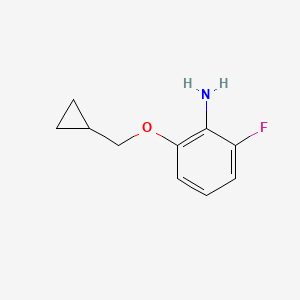

2-(Cyclopropylmethoxy)-6-fluoroaniline

Description

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-(cyclopropylmethoxy)-6-fluoroaniline |

InChI |

InChI=1S/C10H12FNO/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7H,4-6,12H2 |

InChI Key |

ARNOMKPACIAFHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Common starting materials include:

- Fluoro-substituted aniline derivatives or halogenated fluorobenzenes

- Cyclopropylmethanol or cyclopropylmethyl halides for the cyclopropylmethoxy group

Key Reactions

- Nucleophilic aromatic substitution (SNAr): To introduce fluorine or amino groups on the aromatic ring.

- Etherification: To attach the cyclopropylmethoxy group, typically via Williamson ether synthesis using cyclopropylmethanol and a suitable leaving group on the aromatic ring.

- Reduction or amination: To convert nitro or halogenated intermediates to the aniline functionality.

Detailed Preparation Methods

Method A: From 2-Hydroxy-6-fluoroaniline

- Starting material: 2-Hydroxy-6-fluoroaniline

- Step 1: Williamson Ether Synthesis

- React 2-hydroxy-6-fluoroaniline with cyclopropylmethyl bromide or chloride.

- Use a strong base such as potassium carbonate or sodium hydride to deprotonate the phenol group.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Stirring at elevated temperature (50–80°C) for several hours.

- Step 2: Purification

- Work-up includes extraction, washing, drying over anhydrous magnesium sulfate.

- Purification by column chromatography or recrystallization yields 2-(Cyclopropylmethoxy)-6-fluoroaniline.

Method C: Multi-step Synthesis via Halogenated Intermediates

- Step 1: Synthesis of 2-Bromo-6-fluoronitrobenzene

- Starting from 2-bromo-6-fluorobenzene, nitration introduces the nitro group.

- Step 2: Etherification

- The phenolic hydroxyl group is introduced by nucleophilic substitution of the bromo substituent with hydroxide.

- Then etherification with cyclopropylmethyl halide.

- Step 3: Reduction

- The nitro group is reduced to the amino group using catalytic hydrogenation or chemical reducing agents such as iron/acetic acid or tin(II) chloride.

- Step 4: Purification

- Standard purification techniques yield the target compound.

Reaction Conditions and Yields

| Method | Key Reagents | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Method A | Cyclopropylmethyl bromide, K2CO3 | DMF, 50–80°C, 4–12 h | 70–85 | Straightforward, mild conditions |

| Method B | Cyclopropylmethanol, KOtBu | DMF or DMSO, 60–90°C, 6–10 h | 60–80 | Requires good leaving group on aromatic ring |

| Method C | Nitrobenzene derivative, H2/Pd | Multiple steps, varies | 50–75 | Longer synthesis, allows flexible substitution |

Research Findings and Analysis

- The presence of fluorine at the 6-position enhances the electron-withdrawing effect, which can influence the nucleophilicity of the amino group and the reactivity of the aromatic ring during substitution.

- The cyclopropylmethoxy group is introduced via alkylation of a phenolic hydroxyl group or displacement of a halogen atom, with etherification being the preferred method due to its efficiency and selectivity.

- Reduction of nitro groups to amines is a common final step when starting from nitro precursors.

- Purification typically involves chromatographic techniques, and the compound is isolated as a colorless to pale yellow oil or solid, depending on the method.

Summary Table of Preparation Routes

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product Intermediate |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Hydroxy-6-fluoroaniline | Cyclopropylmethyl bromide, K2CO3, DMF, 50–80°C | 2-(Cyclopropylmethoxy)-6-fluoroaniline |

| 2 | Halogen displacement | 2-Chloro-6-fluoroaniline | Cyclopropylmethanol, KOtBu, DMF, 60–90°C | 2-(Cyclopropylmethoxy)-6-fluoroaniline |

| 3 | Multi-step nitration, reduction | 2-Bromo-6-fluorobenzene → nitro derivative | Nitration, etherification, reduction (H2/Pd) | 2-(Cyclopropylmethoxy)-6-fluoroaniline |

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: NaOMe in methanol.

Major Products Formed

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-fluoroaniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated anilines with biological targets.

Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Cyclopropylmethoxy)-6-fluoroaniline with key analogs based on molecular properties, pharmacological activity, and synthetic applications:

*Calculated using PubChem’s molecular formula generator.

Key Structural and Functional Differences:

In contrast, cyclohexyloxy (as in 2-(cyclohexyloxy)-6-fluoroaniline) is bulkier and more flexible, which may reduce target selectivity .

Pharmacological Activity: Compounds with cyclopropylmethoxy groups (e.g., roflumilast) exhibit nanomolar potency (IC₅₀ = 0.8 nM for PDE4 inhibition), whereas analogs like cilomilast (IC₅₀ = 40–3000 nM) lack this substituent and show reduced efficacy . Betaxolol, though structurally distinct, shares a cyclopropylmethoxyethyl group, demonstrating how minor modifications (e.g., ethyl linker) redirect activity from PDE4 inhibition to β-adrenergic receptor blockade .

Synthetic Utility :

- The synthesis of cyclopropylmethoxy-containing compounds often involves multi-step protocols, such as Dess-Martin periodinane (DMP) oxidation or palladium-catalyzed cross-coupling (e.g., –4). These methods contrast with simpler routes for cyclohexyloxy analogs, which may require fewer steric considerations .

Role in PDE4 Inhibitor Development

Roflumilast’s 3-cyclopropylmethoxy-4-difluoromethoxy substituent is pivotal for its >100-fold higher potency over rolipram (IC₅₀ = 0.8 nM vs. 10–600 nM). This highlights the importance of the cyclopropylmethoxy group in enhancing enzyme affinity and reducing off-target effects .

Comparative Bioavailability

- 2-(Cyclopropylmethoxy)-6-fluoroaniline derivatives may exhibit improved metabolic stability compared to cyclohexyl-containing analogs due to the cyclopropane ring’s resistance to oxidative degradation.

Biological Activity

2-(Cyclopropylmethoxy)-6-fluoroaniline is an organic compound characterized by a cyclopropylmethoxy group and a fluorine atom attached to an aniline ring. Its unique structural features enhance its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

The chemical formula of 2-(Cyclopropylmethoxy)-6-fluoroaniline is C10H12FNO. The presence of the fluorine atom and the cyclopropylmethoxy group significantly influences its stability and reactivity. These features allow the compound to participate in various chemical reactions, including oxidation and substitution, leading to a range of derivatives that may exhibit distinct biological activities.

Binding Mechanisms

Studies involving 2-(Cyclopropylmethoxy)-6-fluoroaniline have utilized molecular docking simulations and enzyme inhibition assays to elucidate its binding mechanisms with biological targets. These methods help in understanding how the compound interacts at the molecular level, which is crucial for developing potential therapeutic agents.

Inhibitory Activity

Research indicates that 2-(Cyclopropylmethoxy)-6-fluoroaniline exhibits inhibitory activity against specific enzymes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition is essential for developing anti-inflammatory drugs that target COX-2 selectively while minimizing effects on COX-1, thus reducing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antiinflammatory Effects

In a study examining antiinflammatory agents, derivatives of 2-(Cyclopropylmethoxy)-6-fluoroaniline demonstrated significant inhibition of COX-2 activity. The quantitative structure-activity relationship (QSAR) analysis indicated that the compound's lipophilicity and electronic properties contributed to its biological efficacy .

Mitochondrial Uncoupling

Another area of investigation involves the compound's potential as a mitochondrial uncoupler. Similar fluorinated compounds have been shown to increase cellular metabolic rates in vitro, suggesting that 2-(Cyclopropylmethoxy)-6-fluoroaniline may also enhance mitochondrial function .

Comparative Analysis

To further understand the biological implications of 2-(Cyclopropylmethoxy)-6-fluoroaniline, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Cyclopropylmethoxy)aniline | Lacks fluorine atom | Different reactivity due to absence of fluorine |

| 3-Fluoroaniline | Lacks cyclopropylmethoxy group | Simpler structure affects reactivity and applications |

| 2-(Cyclopropylmethoxy)-4-fluoroaniline | Fluorine at different position | Variations in reactivity and potential biological activity |

The combination of both the cyclopropylmethoxy group and the fluorine atom in 2-(Cyclopropylmethoxy)-6-fluoroaniline enhances its stability and biological activity compared to similar compounds .

Q & A

Q. What are the optimal synthetic routes for 2-(cyclopropylmethoxy)-6-fluoroaniline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a halogenated aniline precursor with cyclopropylmethoxy groups. For example:

Start with 2-fluoro-6-nitroaniline.

Introduce the cyclopropylmethoxy group via Mitsunobu reaction (using triphenylphosphine/DIAD) or SN2 substitution under basic conditions (e.g., K₂CO₃ in DMF).

Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Purity Validation :

- Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Confirm structure via -NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and LC-MS for molecular ion verification.

- Reference : Analogous nitro-to-amine reduction steps are validated in and for structurally related aniline derivatives .

Q. How can researchers mitigate instability of 2-(cyclopropylmethoxy)-6-fluoroaniline during storage?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the amine group.

- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation.

- Monitor stability via periodic HPLC analysis; degradation products (e.g., quinone imines) appear as new peaks at shorter retention times.

- Reference : Stability protocols for aromatic amines are outlined in (SDS guidelines) and (PubChem storage notes) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(cyclopropylmethoxy)-6-fluoroaniline in electrophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map electron density and Fukui indices, identifying reactive sites.

- Compare with experimental data (e.g., nitration or halogenation outcomes) to validate predictions.

- Example : The cyclopropylmethoxy group acts as an electron-donating substituent via conjugation, directing electrophiles to the para position relative to the amine.

- Reference : Computational approaches for similar aniline derivatives are discussed in (structure-activity studies) .

Q. What strategies resolve contradictions in reported biological activity data for 2-(cyclopropylmethoxy)-6-fluoroaniline derivatives?

- Methodological Answer :

- Data Normalization : Account for assay variability (e.g., cell line differences, solvent effects) by standardizing protocols (e.g., IC₅₀ measurements in triplicate).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies.

- Structural Confirmation : Re-synthesize disputed compounds and validate purity (see Question 1).

- Reference : highlights the importance of rigorous synthetic validation for nitroaniline derivatives .

Q. How does steric hindrance from the cyclopropylmethoxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Compare Suzuki-Miyaura coupling outcomes using 2-(cyclopropylmethoxy)-6-fluoroaniline vs. less hindered analogs (e.g., methoxy-substituted).

- Steric maps from molecular docking (e.g., AutoDock Vina) quantify spatial constraints.

- Experimental Design :

- Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids.

- Monitor regioselectivity via -NMR to track coupling positions.

- Reference : Steric effects in coupling reactions are inferred from ’s analysis of cyclopropane-containing scaffolds .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.